Cas no 804431-56-9 (3-(4-Bromophenyl)-N,N-diethylpropan-1-amine)

3-(4-Bromophenyl)-N,N-diethylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(4-bromophenyl)-N,N-diethylpropan-1-amine
- AM87217
- 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine
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- インチ: 1S/C13H20BrN/c1-3-15(4-2)11-5-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11H2,1-2H3
- InChIKey: IFWIGBTUUAFHPH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCCN(CC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 149
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 260.8±25.0 °C at 760 mmHg
- フラッシュポイント: 111.5±23.2 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B011291-500mg |
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine |
804431-56-9 | 500mg |
$ 695.00 | 2022-06-07 | ||
TRC | B011291-250mg |
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine |
804431-56-9 | 250mg |
$ 420.00 | 2022-06-07 |
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
3-(4-Bromophenyl)-N,N-diethylpropan-1-amineに関する追加情報
Professional Introduction to 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine (CAS No. 804431-56-9)
3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 804431-56-9, has garnered attention due to its potential applications in drug discovery and molecular research. Its molecular structure, featuring a brominated phenyl ring and diethylamino substituents, makes it a versatile intermediate in synthesizing various bioactive molecules.
The chemical formula of 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine can be represented as C14H20NBr. This molecular composition contributes to its reactivity and utility in organic synthesis. The presence of the bromine atom at the para position of the phenyl ring enhances its participation in various chemical reactions, such as cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focusing on developing novel pharmacophores with improved efficacy and reduced side effects. 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine has emerged as a valuable building block in this context. Its structural features allow for modifications that can fine-tune its pharmacological properties, making it a candidate for designing new therapeutic agents. For instance, studies have explored its role in developing compounds that target neurological disorders, where its ability to interact with specific biological receptors is highly beneficial.
The synthesis of 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine typically involves multi-step organic reactions, starting from readily available precursors. The bromination step is crucial and often employs reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity. The subsequent formation of the diethylamino group is achieved through nucleophilic substitution or reductive amination techniques. These synthetic pathways highlight the compound's importance as a synthetic intermediate in industrial and academic settings.
One of the most compelling aspects of 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is its potential in medicinal chemistry. Researchers have leveraged its scaffold to develop molecules with anti-inflammatory, analgesic, and even anticancer properties. The bromine atom's electronic effects modulate the compound's interactions with biological targets, enhancing binding affinity and selectivity. This has led to several preclinical studies investigating derivatives of this compound for their therapeutic potential.
The pharmacokinetic profile of compounds derived from 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine is another area of active investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their clinical efficacy. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict the behavior of these derivatives in vivo. These studies provide valuable insights into improving drug design strategies.
The role of computational chemistry in studying 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine cannot be overstated. High-throughput virtual screening (HTVS) has enabled researchers to rapidly evaluate thousands of compounds for their binding affinity to target proteins. This approach has accelerated the discovery process by identifying promising candidates for further experimental validation. Moreover, quantum mechanical calculations have been used to elucidate the electronic structure and reactivity of this compound, providing a deeper understanding of its chemical behavior.
In conclusion, 3-(4-Bromophenyl)-N,N-diethylpropan-1-amine (CAS No. 804431-56-9) represents a fascinating compound with significant implications in pharmaceutical research. Its unique structural features make it a valuable tool for synthesizing novel bioactive molecules with potential therapeutic applications. As research continues to evolve, the utility of this compound is expected to expand further, driving advancements in drug discovery and molecular medicine.
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